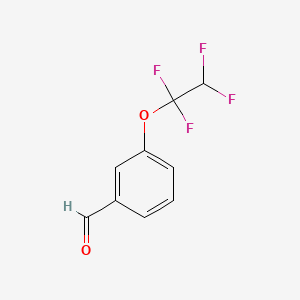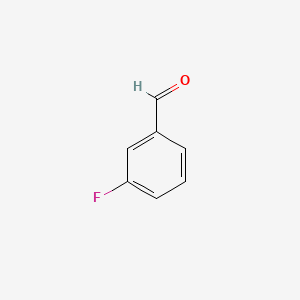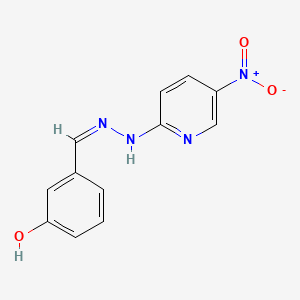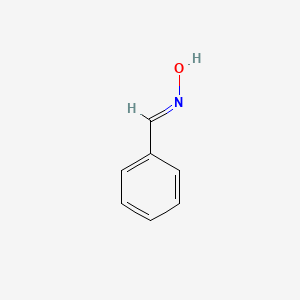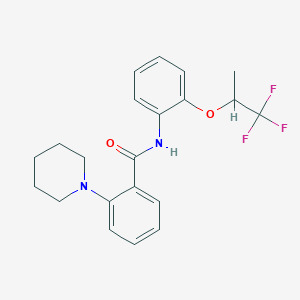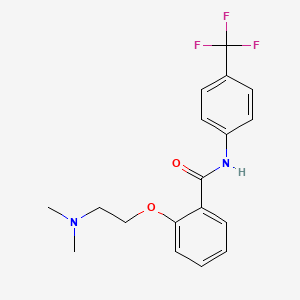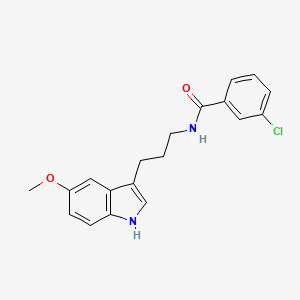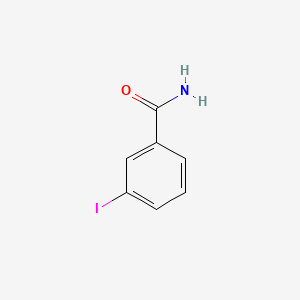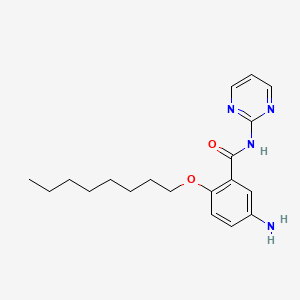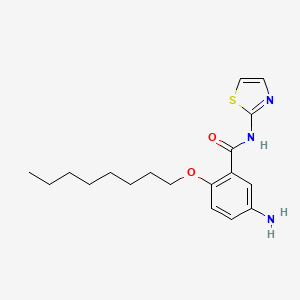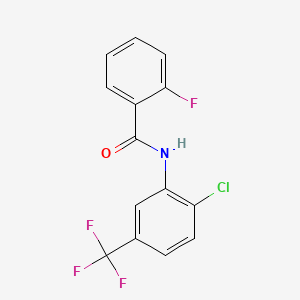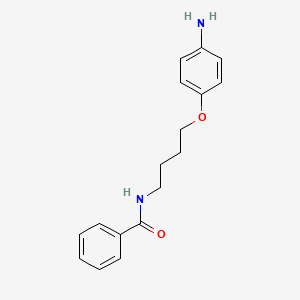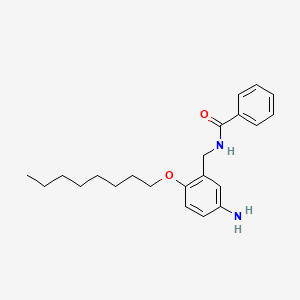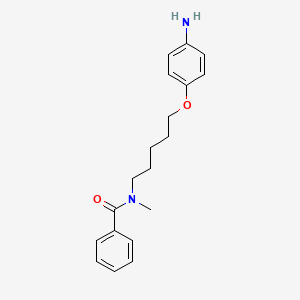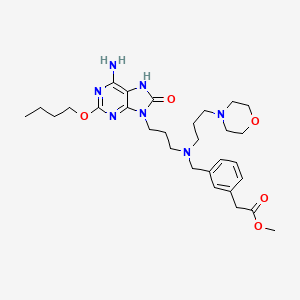
methyl 2-(3-(((3-(6-amino-2-butoxy-8-oxo-7,8-dihydro-9H-purin-9-yl)propyl)(3-morpholinopropyl)amino)methyl)phenyl)acetate
Übersicht
Beschreibung
“Methyl 2-(3-(((3-(6-amino-2-butoxy-8-oxo-7,8-dihydro-9H-purin-9-yl)propyl)(3-morpholinopropyl)amino)methyl)phenyl)acetate” is a chemical compound with the CAS Number: 677773-91-0 . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C19H23N5O4 . The InChI Code for this compound is 1S/C19H23N5O4/c1-3-4-8-28-18-22-16 (20)15-17 (23-18)24 (19 (26)21-15)11-13-7-5-6-12 (9-13)10-14 (25)27-2/h5-7,9H,3-4,8,10-11H2,1-2H3, (H,21,26) (H2,20,22,23) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 385.42 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
- Synthesis and Antibacterial Activity : A study by Desai, Dave, Shah, and Vyas (2001) involved the synthesis of several compounds including methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl] phenoxy} acetates, which were evaluated for their in vitro growth inhibitory activity against several microbes like E. coli, S. aureus, and Salmonella typhi para A (Desai et al., 2001).
Condensation Reactions and Formation of Nicotinates and Pyrido-cinnolines
- Condensation Reactions : Al-Mousawi and El-Apasery (2012) explored the condensation of 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal with ethyl cyanoacetate, leading to the formation of various compounds like 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines (Al-Mousawi & El-Apasery, 2012).
Practical Synthesis of CCR5 Antagonist
- Synthesis of CCR5 Antagonist : Ikemoto et al. (2005) described a practical method of synthesizing a CCR5 antagonist, which is an orally active compound. This synthesis involves multiple steps including esterification, intramolecular Claisen type reaction, and hydrolysis (Ikemoto et al., 2005).
Synthesis of Acyclic Nucleoside and Nucleotide Analogs
- Synthesis of Nucleoside Analogs : Janeba, Holý, and Masojídková (2000) focused on synthesizing N9-substituted derivatives of 6-amino-7H-purin-8(9H)-one, which involved alkylation and resulted in various acyclic nucleoside and nucleotide analogs (Janeba, Holý, & Masojídková, 2000).
Synthesis of Pyrrol-3′-yloxindoles with Carbamate Function
- Synthesis of Pyrrol-3′-yloxindoles : Velikorodov, Kuanchalieva, and Ionova (2011) synthesized ethyl 5-{3(4)-[(methoxycarbonyl)amino]phenyl}-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylates, which are pyrrol-3′-yloxindoles with a carbamate function (Velikorodov, Kuanchalieva, & Ionova, 2011).
PET Imaging in Brain and Heart
- PET Imaging Studies : Yui et al. (2010) evaluated 18F-labeled PET ligands for imaging in the monkey brain and the infarcted rat brain. This research provides insights into the imaging of translocator protein (18 kDa) in neurological studies (Yui et al., 2010).
Synthesis and Antimicrobial Activities of Benzoxazine Analogues
- Antimicrobial Activities of Benzoxazines : Kadian, Maste, and Bhat (2012) synthesized several benzoxazine analogues and evaluated their antibacterial activity against various bacterial strains. This study contributes to understanding the potential antibacterial properties of these compounds (Kadian, Maste, & Bhat, 2012).
Alkylation Reactions with Alkyl Propiolates
- Alkylation Reactions : Yavari, Souri, Sirouspour, and Djahaniani (2006) explored the reaction of catechol and 2-aminophenols with alkyl propiolates, leading to the formation of benzodioxol derivatives and benzoxazinone derivatives (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Synthesis and Antimalarial Activity
- Antimalarial Activity : Werbel et al. (1986) synthesized a series of compounds with antimalarial activity, demonstrating effectiveness against Plasmodium berghei in mice and resistant strains of the parasite, showing potential for clinical trials in humans (Werbel et al., 1986).
Microbial Studies of Pyrazolyl Quinazolinones
- Microbial Studies : Patel and Barat (2010) synthesized a series of pyrazolyl quinazolinones and conducted in vitro microbial studies, showing promising results against standard drugs (Patel & Barat, 2010).
Synthesis for Antimicrobial Activity
- Synthesis of Benzothiazine Derivatives : Kalekar, Bhat, and Koli (2011) synthesized benzothiazine derivatives and tested their antibacterial and antifungal activities against various strains, showing significant activity (Kalekar, Bhat, & Koli, 2011).
QSAR Analysis of Antioxidants
- QSAR Analysis : Drapak et al. (2019) conducted a QSAR-analysis of certain derivatives to determine their antioxidant activities, providing a theoretical basis for the design of new antioxidants (Drapak et al., 2019).
Synthesis of Carbamates
- Synthesis of Carbamates : Velikorodov (2004) prepared methyl-N-[4-(3-R-amino-2-hydroxypropoxy)phenyl]carbamates, demonstrating the versatility of these compounds in chemical synthesis (Velikorodov, 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-[3-[[3-(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)propyl-(3-morpholin-4-ylpropyl)amino]methyl]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N7O5/c1-3-4-16-41-28-32-26(30)25-27(33-28)36(29(38)31-25)13-7-12-35(11-6-10-34-14-17-40-18-15-34)21-23-9-5-8-22(19-23)20-24(37)39-2/h5,8-9,19H,3-4,6-7,10-18,20-21H2,1-2H3,(H,31,38)(H2,30,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFIBEHSXLKJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CCCN(CCCN3CCOCC3)CC4=CC=CC(=C4)CC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-(((3-(6-amino-2-butoxy-8-oxo-7H-purin-9(8H)-yl)propyl)(3-morpholinopropyl)amino)methyl)phenyl)acetate | |
CAS RN |
866269-28-5 | |
| Record name | AZD-8848 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866269285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-8848 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14868 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-[[[3-(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)propyl][3-(4-morpholinyl)propyl]amino]methyl]-benzeneacetic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-8848 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/322ZMR6920 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

